molecular formula CH12CaO9 B093592 Calcium carbonate hexahydrate CAS No. 15634-14-7

Calcium carbonate hexahydrate

Cat. No.: B093592
CAS No.: 15634-14-7
M. Wt: 208.18 g/mol
InChI Key: WJZUYMUHOIOLAC-UHFFFAOYSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EDIHYP involves the reaction of ethyl-3-(2,2-dimethyl-2-ethyl-hydrazinium) with propionic iodide. The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. The exact details of the synthetic route and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of EDIHYP involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. The process may involve the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

EDIHYP undergoes several types of chemical reactions, including:

    Oxidation: EDIHYP can be oxidized under specific conditions to form various oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: EDIHYP can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often conducted in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of EDIHYP. Substitution reactions can result in a wide range of substituted products, depending on the nature of the substituent .

Scientific Research Applications

EDIHYP has a wide range of scientific research applications, including:

Mechanism of Action

EDIHYP exerts its effects by blocking voltage-gated calcium channels (VDCCs). This action reduces the resting potential, as well as the amplitude and duration of action potentials in cardiomyocytes. The compound’s ability to modulate bioelectrical activity is crucial for its antiarrhythmic effects. By stabilizing the electrical activity of the heart, EDIHYP helps prevent arrhythmias and other cardiac disturbances .

Comparison with Similar Compounds

Similar Compounds

    Verapamil: Another VDCC blocker used for its antiarrhythmic properties.

    Diltiazem: Similar to verapamil, it is used to treat hypertension and angina.

    Nifedipine: A calcium channel blocker primarily used to manage hypertension and angina.

Uniqueness of EDIHYP

EDIHYP is unique due to its specific structure and potent antiarrhythmic effects. Unlike other calcium channel blockers, EDIHYP has shown a pronounced ability to reduce the duration of ventricular tachycardia and cardiac fibrillation, making it particularly effective in treating severe cardiac conditions .

Properties

CAS No.

15634-14-7

Molecular Formula

CH12CaO9

Molecular Weight

208.18 g/mol

IUPAC Name

calcium;carbonate;hexahydrate

InChI

InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2

InChI Key

WJZUYMUHOIOLAC-UHFFFAOYSA-L

SMILES

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2]

Canonical SMILES

C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2]

Origin of Product

United States

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